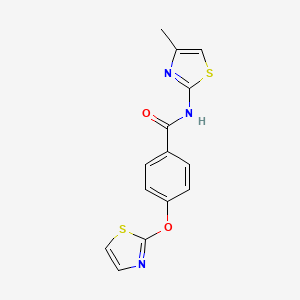

N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide

Descripción

Propiedades

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S2/c1-9-8-21-13(16-9)17-12(18)10-2-4-11(5-3-10)19-14-15-6-7-20-14/h2-8H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOGTNWICQXAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step reactions. One common synthetic route includes the reaction of 4-(thiazol-2-yloxy)benzoic acid with 4-methylthiazole-2-amine under specific conditions to form the desired benzamide derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Análisis De Reacciones Químicas

N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The thiazole rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide has demonstrated significant antimicrobial properties. Research indicates that thiazole derivatives, including this compound, exhibit activity against a range of bacterial and fungal pathogens. For instance, studies have shown promising results when evaluating its efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal species .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives are known to interact with cellular pathways involved in cancer progression. In vitro studies have indicated that N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide may inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle regulation .

Synthesis and Structural Insights

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step chemical reactions that allow for the incorporation of thiazole rings into the benzamide structure. These synthetic routes are crucial for optimizing the compound's efficacy and selectivity for biological targets.

Synthesis Pathway Overview

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives, including N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide:

Case Study: Antimicrobial Evaluation

In a study assessing various thiazole derivatives for antimicrobial activity, compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide showed effective inhibition against Staphylococcus aureus and Escherichia coli using disc diffusion methods .

Case Study: Anticancer Activity

Another study investigated the anticancer properties of thiazole derivatives against breast cancer cell lines (MCF7). The results indicated that certain derivatives exhibited significant cytotoxic effects through apoptosis induction mechanisms .

Mecanismo De Acción

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. The thiazole rings in the compound can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Nitazoxanide and AB3 Metabolite

- Nitazoxanide : A thiazolide anti-infective, nitazoxanide shares a thiazole ring but lacks the benzamide core. It is used against protozoa, helminths, and viruses. The target compound exhibits a structural similarity score of 0.685 with nitazoxanide, suggesting partial overlap in bioactivity .

- AB3 Metabolite: AB3 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) shows a higher similarity score (0.776) with the target compound. Both share a benzamide-thiazole scaffold, but AB3 incorporates a triazole-sulfanyl group instead of a thiazolyloxy ether.

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

This compound replaces the thiazolyloxy group with a phenoxy moiety. Despite structural differences, it demonstrated 129.23% activity in plant growth modulation assays, outperforming the target compound in specific contexts . The phenoxy group’s bulkiness may improve hydrophobic interactions but reduce solubility compared to the thiazolyloxy substituent.

4-Methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

However, the nitro group may reduce bioavailability due to increased metabolic susceptibility .

Actividad Biológica

N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. Key steps include the formation of thiazole rings and subsequent coupling reactions. Common reagents include dichloromethane and ethanol under catalytic conditions using palladium or copper complexes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have demonstrated that N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide possesses notable antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

2. Anticancer Properties

The compound has been evaluated for its anticancer activity. In cell line studies, it displayed cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

3. Enzyme Inhibition

N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), a target in cancer therapy.

The biological activity of this compound is attributed to its structural features that allow interaction with biological targets:

- Enzyme Binding: The thiazole moiety is known to engage with active sites of enzymes through hydrogen bonding and hydrophobic interactions.

- Receptor Modulation: It may act as a modulator for various receptors involved in cellular signaling pathways.

Case Studies

Several studies highlight the efficacy of N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide:

Q & A

Q. What are the established synthetic routes for preparing N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling reactions between thiazole-amine derivatives and activated benzoyl chlorides. For example, a pyridine-mediated acylation of 5-chlorothiazol-2-amine with substituted benzoyl chlorides yields thiazole-benzamide derivatives. Key intermediates are purified via column chromatography and recrystallization (e.g., CH₃OH). Structural validation employs:

- 1H/13C-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole protons at δ 6.5–7.0 ppm).

- IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹).

- Elemental analysis : Validates purity (C, H, N, S within ±0.4% of theoretical values) .

Q. How is crystallographic data utilized to confirm the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL resolves bond lengths, angles, and intermolecular interactions. For example:

- Hydrogen bonding : N–H···N and C–H···O/F interactions stabilize crystal packing (e.g., N1–H1···N2, 2.89 Å).

- Torsional angles : Dihedral angles between thiazole and benzamide moieties (e.g., 5–15°) indicate planarity deviations.

- Crystallographic data : Deposited in CCDC with refinement parameters (R₁ < 0.05) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition : PFOR (pyruvate:ferredoxin oxidoreductase) assays under anaerobic conditions (e.g., IC₅₀ via NADH oxidation monitoring).

- Antimicrobial screening : Agar dilution methods (MIC determination against S. aureus, E. coli).

- Cancer cell viability : MTT assays (e.g., IC₅₀ = 12–25 µM against HeLa cells) with dose-response curves .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Methodological Answer: Contradictions arise from dynamic effects (e.g., rotational barriers in amides) or solvent-dependent shifts. Strategies include:

- Variable-temperature NMR : Identifies slow-exchange protons (e.g., coalescence at 60°C).

- 2D-COSY/HSQC : Resolves overlapping signals via J-coupling correlations.

- DFT calculations : Predicts chemical shifts (GIAO method) to compare with experimental data .

Q. What strategies optimize the synthesis yield of this compound under scalable conditions?

Methodological Answer:

Q. How does molecular docking predict the binding mode of this compound to therapeutic targets (e.g., Hec1/Nek2)?

Methodological Answer:

- Protein preparation : Retrieve PDB structures (e.g., 3APL for Nek2), perform energy minimization.

- Docking software : AutoDock Vina with AMBER force fields.

- Key interactions : Thiazole oxygen forms H-bonds with Lys44 (Nek2), while benzamide π-stacks with Phe100.

- Validation : MD simulations (50 ns) assess binding stability (RMSD < 2.0 Å) .

Q. What challenges arise in developing PET radiotracers based on this compound, and how are they addressed?

Methodological Answer:

- Radiolabeling : ¹¹C/¹⁸F incorporation via nucleophilic substitution (e.g., K₂.2.2/K₂CO₃ in DMSO, 80°C).

- Lipophilicity : LogP optimization (target 2–3) via substituent modification (e.g., –OCH₃ → –F).

- In vivo specificity : Blocking studies with mGluR1 antagonists confirm target engagement (e.g., 80% uptake reduction in cerebellum) .

Q. How do QSAR models guide the design of derivatives with enhanced activity?

Methodological Answer:

Q. What in vivo pharmacokinetic parameters are critical for translating this compound into preclinical studies?

Methodological Answer:

Q. How do crystallographic packing interactions influence the compound’s solubility and formulation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.